5-Bromo-8-methoxyquinazolin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-methoxyquinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-14-7-3-2-6(10)5-4-12-9(11)13-8(5)7/h2-4H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMESATYUJMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strong Protic Acids Hbr and Hi :concentrated Hydrobromic Acid Hbr and Hydroiodic Acid Hi Are Classic Reagents for Ether Cleavage.pearson.comchemistrysteps.comtransformationtutoring.comthese Reactions Generally Require More Forcing Conditions, Such As Prolonged Heating at Reflux Temperatures.researchgate.netthe Reaction Begins with the Protonation of the Ether Oxygen by the Strong Acid, Which Converts the Methoxy Group into a Good Leaving Group Methanol . the Resulting Halide Anion Br⁻ or I⁻ , a Strong Nucleophile, then Attacks the Methyl Group in an Sn2 Fashion to Cleave the Ether Bond.chemistrysteps.comstackexchange.com
When applying these conditions to complex heterocyclic systems like quinazolines, the potential for side reactions must be considered.
Ring Hydrolysis: In studies involving the demethylation of 4-amino-8-methoxy-2-phenylquinazoline in aqueous acidic solutions, the formation of hydrolysis byproducts such as 3,4-dihydro-2-phenyl-4-quinazolone derivatives was observed.
Electrophilic Aromatic Substitution: The use of HBr at elevated temperatures can sometimes lead to electrophilic bromination on activated positions of the aromatic ring as a competing side reaction. nih.gov
Acidic Concentrated Lithium Bromide Aclb :a More Moderate Alternative for Demethylation Involves the Use of Acidic Concentrated Lithium Bromide Aclb . This System Has Been Shown to Effectively Demethylate Various Lignin Derived Aromatic Compounds at Temperatures Around 110 °c.nih.govthe Mechanism is Consistent with Protonation of the Ether Oxygen Followed by Sn2 Substitution with the Bromide Ion.nih.govthis Method Could Offer a Milder Alternative to Refluxing in Concentrated Hbr, Potentially Minimizing Degradation of the Quinazoline Core.
Influence of Substituent Position and Nature on Quinazoline (B50416) Biological Activity
The biological activity of quinazoline derivatives is highly dependent on the substitution pattern around the core structure. nih.govnih.gov SAR studies have revealed that positions 2, 3, 4, 6, and 8 are particularly important for modulating the pharmacological effects of these compounds. nih.govmdpi.com For instance, the introduction of different functional groups at these positions can significantly impact activities such as antimicrobial, anticancer, and anti-inflammatory effects. nih.govmdpi.com
Substituents at the 2 and 3-positions of the quinazolinone ring have been shown to be crucial for antimicrobial activity. nih.gov The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often associated with enhanced antimicrobial properties. nih.gov In the context of anticancer activity, particularly as epidermal growth factor receptor (EGFR) inhibitors, the C-4 position is critical. Attaching an aniline (B41778) moiety at C-4 is a key feature for high affinity to the EGFR kinase active site. mdpi.comnih.gov Furthermore, substitutions at the 6 and 7-positions with electron-donating groups, such as methoxy (B1213986) groups, have been shown to increase the antiproliferative activity of certain quinazoline derivatives. mdpi.com
| Position | Type of Substituent | Resulting Biological Activity | Reference(s) |
| 2 | Methyl, Thiol, Substituted Phenyl/Naphthyl | Antimicrobial, Antiproliferative | nih.govmdpi.com |
| 3 | Substituted Aromatic Ring, Nitrogen Heterocycles | Antimicrobial, Anticancer | nih.govnih.gov |
| 4 | Amine/Substituted Amines (e.g., Anilino) | Antimicrobial, EGFR Inhibition | nih.govmdpi.com |
| 6 | Halogens (Br, Cl), Electron-donating groups | Antimicrobial, Antiproliferative, HER2 Selectivity | nih.govmdpi.comnih.gov |
| 7 | Electron-donating groups (e.g., Methoxy) | Antiproliferative | mdpi.com |
| 8 | Halogens (Iodine), Basic side chains | Antimicrobial, Antiproliferative | nih.govnih.gov |
Specific Role of Bromine at the 5-Position in Modulating Bioactivity
While substitutions at positions 6 and 8 are more commonly reported, the placement of a bromine atom at the 5-position of the quinazoline ring also has a significant impact on bioactivity. Halogen atoms, in general, are known to modulate the lipophilicity and electronic character of a molecule, which can enhance its membrane permeability and binding affinity to target proteins. In one instance, the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one from 5-bromo anthranilic acid highlights the use of brominated precursors to generate bioactive quinazolinone derivatives. mediresonline.org
The introduction of a bromine atom can lead to enhanced antibacterial activity. For example, some studies have shown that 6-bromo-substituted quinazolinone derivatives exhibit potent activity against various bacterial strains. nih.govmediresonline.org While direct studies on the 5-bromo substitution are less common, the general principles of halogen substitution suggest that a bromine at this position would influence the compound's physicochemical properties, potentially leading to altered biological effects. The expected order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7, indicating that the 5-position is electronically distinct from the more commonly substituted 6- and 8-positions. nih.gov
Significance of the 8-Methoxy Group in Quinazoline Pharmacophores
The methoxy group at the 8-position (-OCH3) is a key structural feature in many bioactive quinazoline derivatives. researchgate.netresearchgate.net This group can influence the molecule's conformation, solubility, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. mdpi.com
In the context of antibacterial agents, the C-8 methoxy group has been shown to significantly lower the propensity for the development of quinolone resistance compared to a chlorine atom at the same position. nih.gov This suggests that the 8-methoxy group plays a crucial role in the mechanism of action and interaction with bacterial enzymes. nih.gov Furthermore, a series of 8-methoxy-quinazoline-2,4-diones have been synthesized and evaluated for their ability to lower the minimum inhibitory concentration (MIC) in gyrase resistance mutants of E. coli. researchgate.net
In the development of ligands for the GABAA receptor, 8-methoxy-substituted pyrazolo[1,5-a]quinazolines have been investigated, indicating the importance of this substituent for neurological applications. researchgate.net The presence of the 8-methoxy group can also reduce the reactivity of the quinazoline ring toward certain in vitro reactions, which can be a useful tool for managing the toxicity profile of these compounds. mdpi.com Recent research on 2-substituted quinazolinones with antiproliferative activities has also explored the incorporation of a basic side chain at the C8 position, building upon a 2-methoxybenzoic acid starting material, further highlighting the significance of substitution at this position. mdpi.comnih.gov
Conformational Analysis and Molecular Recognition Elements of 5-Bromo-8-methoxyquinazolin-2-amine Derivatives
Conformational analysis, the study of the different spatial arrangements of a molecule, is crucial for understanding how this compound derivatives interact with their biological targets. lumenlearning.comlibretexts.org The flexibility of the quinazoline scaffold and its substituents allows the molecule to adopt various conformations, and the most stable conformation is the one that is likely to bind to a receptor. lumenlearning.com
The substituents at the 5 and 8 positions, bromine and methoxy respectively, will influence the preferred conformation of the quinazoline ring system. These groups can exert steric and electronic effects that dictate the orientation of other parts of the molecule. For instance, in the docking of KRAS G12C inhibitors, the conformation of a piperazine (B1678402) moiety attached to a quinazoline core was found to be a high-energy "twist-boat" conformation when bound to the target protein. acs.org This indicates that the binding energy can overcome the energetic penalty of adopting a less stable conformation.
Computational Approaches in SAR Studies
Computational methods are invaluable tools in modern drug discovery for elucidating the SAR of compounds like this compound derivatives. These approaches allow for the prediction of biological activity and the rational design of new, more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. acs.orgigi-global.com For quinazoline derivatives, 2D- and 3D-QSAR models have been successfully developed to predict their activity as anticancer agents, particularly as EGFR inhibitors. acs.orgtandfonline.comfrontiersin.org
In a typical QSAR study, a set of quinazoline analogues with known biological activities is used to build a mathematical model. acs.orgigi-global.com This model can then be used to predict the activity of new, untested compounds. For example, a 2D-QSAR analysis of 31 quinazoline derivatives as lung cancer inhibitors led to models with high predictive capabilities. acs.org These models can identify key molecular descriptors, such as electronic and steric properties, that are important for activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. tandfonline.com These studies have highlighted the importance of features like electronegative substituents at certain positions to enhance polar interactions within the target's binding site. acs.org
| QSAR Model Parameter | Description | Significance | Reference(s) |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | A value close to 1 indicates a good fit of the model to the data. | acs.org |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined by internal cross-validation. | A high Q² value suggests the model is robust and not overfitted. | acs.org |
| R²_pred (Predictive R² for external test set) | Measures the predictive ability of the model on an external set of compounds not used in model generation. | A high R²_pred confirms the model's ability to predict the activity of new compounds. | tandfonline.com |
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netrsc.org This technique is widely used to study the interactions of quinazoline derivatives with their biological targets, such as enzymes and receptors. researchgate.nettandfonline.comtandfonline.com
Docking simulations can provide insights into the binding mode of a ligand, including the key amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions). tandfonline.com For instance, molecular docking studies of quinazoline derivatives as COX-2 inhibitors have shown that potent compounds occupy the same binding pockets as known inhibitors and form similar interactions. researchgate.net In the context of EGFR inhibitors, docking has been used to understand how 4-anilino-quinazoline derivatives bind to the ATP-binding site of the kinase. mdpi.com The results of docking studies are often correlated with experimental data, such as IC50 values, to validate the predicted binding modes. tandfonline.com These simulations are instrumental in the rational design of new quinazoline derivatives with improved binding affinity and selectivity. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Binding Site Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the time-resolved behavior of ligand-receptor complexes at an atomic level. For this compound analogues, MD simulations provide critical insights into their conformational dynamics and the intricate details of their interactions within the binding site of a biological target. This understanding is pivotal for rational drug design and for interpreting structure-activity relationship (SAR) data.
Conformational Stability and Dynamics
A key aspect explored through MD simulations is the conformational stability of the ligand-protein complex. The root-mean-square deviation (RMSD) is a standard metric used to track the positional deviation of the protein's backbone atoms and the ligand's heavy atoms from their initial docked poses over the simulation time. A stable RMSD trajectory for both the protein and the ligand suggests a stable binding mode. For instance, in studies of related 6-bromo-quinazoline derivatives, MD simulations were employed to assess the conformational stability of the enzyme-inhibitor complex, with stable RMSD values indicating a well-equilibrated and persistent binding interaction. researchgate.net
The conformational landscape of the this compound scaffold can also be explored. The flexibility of the quinazoline core and the rotational freedom of the methoxy group can be analyzed to identify low-energy conformations that are preferentially adopted within the binding pocket. This information is crucial as the bioactive conformation of a ligand may differ significantly from its lowest energy state in solution.
Binding Site Analysis and Interaction Fingerprints
MD simulations allow for a detailed analysis of the non-covalent interactions that govern the binding of this compound analogues to their target. These interactions can be monitored throughout the simulation to determine their stability and frequency.
Key Interactions:
Hydrogen Bonds: The 2-amino group and the nitrogen atoms within the quinazoline ring are potential hydrogen bond donors and acceptors. MD simulations can identify the specific residues in the binding site that form stable hydrogen bonds with these groups. For example, in related compounds, hydrogen bonds with key residues are often found to be critical for binding affinity. researchgate.net
Halogen Bonds: The bromine atom at the 5-position can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The strength and geometry of these bonds can be assessed through MD simulations.
Hydrophobic Interactions: The quinazoline ring system provides a significant hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. The 8-methoxy group can also contribute to these interactions.
Water-Mediated Interactions: MD simulations explicitly include water molecules, allowing for the identification of bridging water molecules that mediate interactions between the ligand and the protein. These water molecules can play a critical role in stabilizing the complex.
The following table summarizes the typical types of interactions and the functional groups of this compound likely involved, based on general principles and findings for analogous compounds.
| Interaction Type | Ligand Functional Group Involved | Potential Interacting Protein Residues |
| Hydrogen Bond | 2-amine, Quinazoline Nitrogens | Asp, Glu, Asn, Gln, Ser, Thr, Backbone CO/NH |
| Halogen Bond | 5-Bromo | Backbone CO, Ser, Thr, Tyr |
| Hydrophobic | Quinazoline Ring | Ala, Val, Leu, Ile, Phe, Trp, Met |
| van der Waals | 8-Methoxy | Various |
By generating an "interaction fingerprint," which details the frequency and duration of specific ligand-residue contacts, researchers can pinpoint the most critical interactions for binding. This information is invaluable for designing new analogues with improved potency and selectivity. For instance, if a particular hydrogen bond is found to be transient, modifications to the ligand could be proposed to strengthen this interaction.
The insights gained from molecular dynamics simulations, such as the conformational stability and the detailed binding site interactions, provide a dynamic and more realistic model of the ligand-receptor complex compared to static docking poses. This detailed understanding is instrumental in guiding the optimization of lead compounds in drug discovery programs.
Molecular Mechanisms and Biological Target Engagement of 5 Bromo 8 Methoxyquinazolin 2 Amine Derivatives
Investigation of Specific Molecular Targets and Pathways (in vitro)
The quinazoline (B50416) core structure serves as a versatile scaffold for designing inhibitors that can engage with various biological targets. In vitro studies have been crucial in identifying and characterizing the specific molecular interactions of its derivatives.
The 4-anilinoquinazoline (B1210976) structure is a well-established pharmacophore known for its ability to inhibit protein tyrosine kinases (PTKs), which are often overexpressed or mutated in various cancers. mdpi.com Derivatives of this scaffold have been extensively investigated as inhibitors of several key kinases involved in oncogenesis.
EGFR and VEGFR Inhibition: Many quinazoline derivatives have been developed as inhibitors of the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptor tyrosine kinases are critical mediators of tumor growth, proliferation, and angiogenesis, the process of forming new blood vessels. mdpi.comnih.gov For instance, certain quinazoline sulfonamide derivatives have been synthesized and identified as potent dual inhibitors of both EGFR and VEGFR-2. nih.gov One such compound, referred to as compound 15 in a study, demonstrated significant inhibitory activity against both EGFRT790M (a mutation that confers resistance to some EGFR inhibitors) and VEGFR-2, with IC₅₀ values of 0.0728 µM and 0.0523 µM, respectively. nih.gov Another study reported a similar quinazoline sulfonamide derivative (12 ) with potent activity against these kinases. mdpi.com The development of such dual inhibitors is a strategic approach to simultaneously block multiple pathways essential for tumor progression. nih.govnih.gov
RET Kinase Inhibition: The RET (Rearranged during Transfection) proto-oncogene is another receptor tyrosine kinase whose aberrant activation is linked to certain types of cancer, including thyroid cancer. Research has focused on designing quinazoline-based molecules that can impede the RET signaling pathway. A study on quinazoline-based 1,3,5-triazine (B166579) derivatives found that these compounds could exhibit significant anticancer potency by targeting the ATP binding site of the RET tyrosine kinase domain. nih.gov
p97 ATPase Inhibition: The AAA+ ATPase p97 (also known as VCP) plays a critical role in protein homeostasis, including the ubiquitin-proteasome system, and is considered a promising target for cancer therapy. nih.govgoogle.com Quinazoline derivatives have been identified as potent, reversible, and ATP-competitive inhibitors of p97. acs.org Hit-to-lead optimization of the initial screening hit N²,N⁴-Dibenzylquinazoline-2,4-diamine (DBeQ) led to analogs with significantly improved potency. acs.orgnih.gov One such analog, 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240), showed a 10-fold improvement in potency and good selectivity for p97 over other ATPases and kinases. nih.gov These inhibitors function by preventing the mechanical action of p97-containing complexes, leading to the accumulation of misfolded proteins and subsequent cell death. nih.gov
CLK Kinase Inhibition: Cdc2-like kinases (CLKs) are dual-specificity kinases involved in regulating pre-mRNA splicing, a process often dysregulated in cancer. A derivative, 8-Bromo-2-chloro-5-methoxyquinazolin-4-amine , has been identified as a potent inhibitor of both CLK1 and CLK2, with IC₅₀ values in the low nanomolar range, indicating high potency. nih.gov
Table 1: Kinase Inhibition Profile of Selected Quinazoline Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Quinazoline Sulfonamide Derivative 15 | EGFRT790M | 0.0728 | nih.gov |
| Quinazoline Sulfonamide Derivative 15 | VEGFR-2 | 0.0523 | nih.gov |
| ML240 | p97 ATPase | 0.11 | acs.org |
| 8-Bromo-2-chloro-5-methoxyquinazolin-4-amine | CLK1/CLK2 | Low Nanomolar Range | nih.gov |
The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development and adult tissue homeostasis. cncb.ac.cn Aberrant activation of this pathway, often due to mutations in components like APC or β-catenin itself, is a hallmark of numerous cancers, particularly colorectal cancer. cncb.ac.cn The pathway's central mediator is β-catenin. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. cncb.ac.cn Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of genes involved in proliferation, survival, and stemness. cncb.ac.cn Given its critical role in cancer, direct targeting of β-catenin or its interaction with TCF4 is a highly sought-after therapeutic strategy. cncb.ac.cn While this pathway represents a key target in oncology, the direct modulation of the Wnt/β-catenin cascade by 5-Bromo-8-methoxyquinazolin-2-amine derivatives specifically has not been extensively detailed in the reviewed scientific literature, suggesting an area for future investigation.
Beyond kinase inhibition, quinazoline derivatives have been explored for their ability to modulate other enzymes and protein aggregation processes, particularly those implicated in neurodegenerative disorders like Alzheimer's disease (AD).
Cholinesterases and β-amyloid Aggregation: A primary pathological hallmark of AD is the extracellular aggregation of amyloid-β (Aβ) peptides into senile plaques. Inhibiting this aggregation process is a major therapeutic goal. A library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives was synthesized and evaluated for their potential to inhibit the aggregation of Aβ40 and Aβ42. mdpi.com This study identified N4-(4-bromobenzyl)quinazoline-2,4-diamine (compound 3k) as a particularly potent inhibitor of Aβ40 aggregation with an IC₅₀ of 80 nM. mdpi.com The corresponding N²-isomer, N2-(4-bromobenzyl)quinazoline-2,4-diamine (compound 4k), was found to be a more effective inhibitor of Aβ42 aggregation. mdpi.com These findings highlight the potential of the quinazoline scaffold in developing agents against amyloid pathology. mdpi.com While a multitarget approach for AD often involves the simultaneous inhibition of cholinesterases (AChE and BChE) and Aβ aggregation, direct inhibition of cholinesterases by this compound derivatives is not prominently featured in the reviewed literature.
Tau Protein Aggregation: The intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is another defining feature of AD. nih.govcncb.ac.cn Inhibiting tau aggregation is therefore also a key therapeutic strategy. acs.org Studies have shown that compounds with a quinoline (B57606) scaffold, which is structurally related to quinazoline, can effectively block the self-aggregation of tau protein. nih.govcncb.ac.cn These quinoline derivatives were found to interact with oligomeric forms of tau, inhibiting their assembly into filaments. nih.gov This suggests that the broader quinoline/quinazoline chemical space is promising for the development of tau aggregation inhibitors, though specific studies on this compound derivatives are less common.
Table 2: Inhibition of Amyloid-β Aggregation by Quinazoline Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N4-(4-bromobenzyl)quinazoline-2,4-diamine (3k) | Aβ40 Aggregation | 0.080 | mdpi.com |
| N4-(4-bromobenzyl)quinazoline-2,4-diamine (3k) | Aβ42 Aggregation | 14.8 | mdpi.com |
| N2-(4-bromobenzyl)quinazoline-2,4-diamine (4k) | Aβ40 Aggregation | 1.7 | mdpi.com |
| N2-(4-bromobenzyl)quinazoline-2,4-diamine (4k) | Aβ42 Aggregation | 1.7 | mdpi.com |
Cellular Responses and Mechanistic Elucidation (in vitro)
The engagement of molecular targets by this compound derivatives translates into distinct cellular responses, which have been characterized in various in vitro model systems.
A primary outcome of treatment with many anticancer quinazoline derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. For instance, the dual EGFR/VEGFR-2 inhibiting quinazoline sulfonamide derivative 15 was shown to effectively induce apoptosis in MCF-7 breast cancer cells. nih.gov Furthermore, this compound was found to cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis. nih.gov Mechanistically, this is often associated with the modulation of key cell cycle regulatory proteins. Studies on other cytotoxic agents have shown that cell cycle arrest can be triggered by the downregulation of proteins like Cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors like p21. cncb.ac.cn The induction of apoptosis is frequently mediated through the modulation of the Bcl-2 family of proteins, involving a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. cncb.ac.cn
The ability to inhibit the uncontrolled growth and spread of cancer cells is a key measure of an anticancer agent's efficacy. Derivatives of the quinazoline scaffold have consistently demonstrated potent anti-proliferative activity against a range of cancer cell lines. For example, 8-Bromo-2-chloro-5-methoxyquinazolin-4-amine showed significant antiproliferative effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov Similarly, a series of 6-bromo-quinazoline derivatives displayed potent cytotoxicity against MCF-7 and SW480 (colon cancer) cells, with compound 8a from the series showing an IC₅₀ value of 15.85 µM against MCF-7 cells. In addition to curbing proliferation, some derivatives have also been shown to inhibit cancer cell migration, a critical step in metastasis. Scratch assays performed on colorectal cancer cell lines treated with bioactive compounds confirmed the inhibition of cell migration. cncb.ac.cn
Table 3: Cytotoxic Activity of Selected Quinazoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Quinazoline Sulfonamide Derivative 15 | MCF-7 (Breast Cancer) | 0.0977 | nih.gov |
| 6-Bromo-quinazoline Derivative 8a | MCF-7 (Breast Cancer) | 15.85 | |
| 6-Bromo-quinazoline Derivative 8a | SW480 (Colon Cancer) | 17.85 |
No Publicly Available Research Data for this compound Derivatives
Despite a comprehensive search of scientific databases and literature, no specific research data regarding the molecular mechanisms, biological target engagement, biophysical and biochemical characterization, or pharmacological potential of this compound or its direct derivatives is publicly available.
Efforts to locate information on the binding affinity, kinetic analysis, and structural biology of this specific compound have been unsuccessful. Searches for data tables containing values such as Kᵢ, Kₔ, IC₅₀, kₒₙ, or kₒ𝒻𝒻, as well as any protein data bank (PDB) entries for target complexes, yielded no relevant results. Similarly, literature detailing the pharmacological potential of this compound as a lead compound for disease intervention could not be found.
While the broader class of quinazoline derivatives has been the subject of extensive research, leading to the development of various therapeutic agents, the specific substitution pattern of 5-bromo and 8-methoxy on the 2-aminoquinazoline (B112073) core does not appear in published studies detailing biological activity.
Consequently, it is not possible to provide a scientifically accurate article based on the requested outline due to the absence of foundational research on this particular compound and its derivatives in the public domain.
Prospective Research Avenues and Translational Implications in Chemical Biology
Rational Design of Next-Generation Quinazoline (B50416) Analogues Based on 5-Bromo-8-methoxyquinazolin-2-amine
The structure of this compound serves as a versatile template for rational drug design. The principle of modifying a known bioactive scaffold is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.gov The functional groups of this compound—the bromine atom, the methoxy (B1213986) group, and the amine group—are all amenable to chemical modification.
The Bromo Group (Position 5): The bromine atom is a particularly useful handle for synthetic modification. It can be readily replaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents (e.g., aryl, heteroaryl, or alkyl groups), enabling a systematic exploration of the structure-activity relationship (SAR) to identify moieties that may enhance target binding or cellular uptake.
The Methoxy Group (Position 8): The methoxy group at the 8-position influences the electronic properties and solubility of the molecule. quinoline-thiophene.comacgpubs.org This group can be demethylated to a hydroxyl group, which can then serve as a new point for derivatization or act as a hydrogen bond donor, potentially altering target interactions. Alternatively, it can be replaced with other alkoxy groups of varying lengths to fine-tune the compound's lipophilicity.
The Amine Group (Position 2): The 2-amine group is a key functional group that can be modified through acylation, alkylation, or sulfonylation. These modifications can influence the compound's ability to form hydrogen bonds and interact with biological targets. Furthermore, this position can be used as an attachment point for creating hybrid molecules, linking the quinazoline scaffold to another pharmacophore to achieve dual-target activity or improved properties. rsc.org
Table 1: Potential Modifications for Rational Analogue Design
| Functional Group | Position | Potential Modification | Desired Outcome |
|---|---|---|---|
| Bromo | 5 | Suzuki or other cross-coupling reactions | Introduce diverse substituents to probe binding pockets and improve potency. |
| Methoxy | 8 | Demethylation to hydroxyl; conversion to other alkoxy groups | Alter hydrogen bonding potential and modulate solubility/lipophilicity. |
| Amine | 2 | Acylation, alkylation, linkage to other pharmacophores | Modify binding interactions; create hybrid drugs with novel mechanisms. |
Exploration of Novel Therapeutic Indications Beyond Current Known Activities
Quinazoline derivatives are most famously known for their application as anticancer agents, with several FDA-approved drugs targeting protein kinases involved in tumor growth. nih.gov However, the quinazoline scaffold is highly promiscuous in its biological activity, demonstrating a wide array of pharmacological effects. researchgate.netmdpi.com This suggests that this compound and its future analogues could be valuable for treating a range of other conditions.
Documented activities of various quinazoline derivatives include:
Anti-inflammatory: Some quinazolines have shown potent anti-inflammatory effects. wisdomlib.orgijmpr.in
Anticonvulsant: The scaffold has been investigated for its potential in treating seizures. mdpi.comwisdomlib.org
Antimicrobial: Derivatives have been synthesized that show activity against various bacterial strains. rsc.org
Antidiabetic: Certain quinazolinones have been explored for their ability to inhibit enzymes like alpha-glucosidase. wisdomlib.org
Antiviral: The quinazoline nucleus is present in compounds with reported antiviral and anti-HIV activity. nih.govijmpr.in
A systematic screening of this compound and a library of its rationally designed analogues against targets implicated in these diseases represents a promising research avenue. This could uncover unexpected activities and expand the therapeutic potential of this chemical class beyond oncology.
Table 2: Potential Therapeutic Indications for Quinazoline Analogues
| Therapeutic Area | Potential Biological Target(s) |
|---|---|
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, cytokines ijmpr.in |
| Neurological Disorders | Various CNS receptors, ion channels mdpi.com |
| Infectious Diseases | Bacterial or viral enzymes (e.g., DNA gyrase, proteases) rsc.org |
| Metabolic Disorders | Alpha-glucosidase, Dipeptidyl peptidase-4 (DPP-4) wisdomlib.org |
| Malaria | Parasitic enzymes researchgate.net |
Integration of Advanced Omics Technologies for Pathway Delineation
To fully understand the therapeutic potential and mechanism of action of this compound, modern systems biology approaches are essential. Advanced "omics" technologies—such as transcriptomics, proteomics, and metabolomics—provide an unbiased, global view of the molecular changes a compound induces within a cell or organism. nih.gov
By treating cancer cell lines or other relevant biological systems with the compound, researchers can:
Transcriptomics (RNA-Seq): Identify all genes whose expression is either up- or down-regulated, revealing the genetic pathways affected by the compound. nih.gov
Proteomics: Measure changes in the levels and post-translational modifications of thousands of proteins, helping to pinpoint the specific proteins the compound interacts with, either directly or indirectly.
Metabolomics: Analyze shifts in the concentrations of small-molecule metabolites, uncovering alterations in cellular metabolic pathways. nih.gov
Integrating data from these different omics layers can help construct a comprehensive picture of the compound's mechanism of action, identify its primary biological targets (a process known as target deconvolution), and potentially uncover biomarkers for predicting treatment response or toxicity. nih.govacs.org
Development of Chemical Probes for Cellular Pathway Interrogation
Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the development of chemical probes. These are specialized molecules designed to study biological pathways and targets in their native cellular environment. nih.gov A common strategy is to create fluorescent probes by attaching a fluorophore (a fluorescent dye) to a bioactive molecule, or "pharmacophore." nih.gov
In this context, the this compound core would act as the pharmacophore, providing affinity and selectivity for a specific biological target (e.g., an enzyme or receptor). nih.gov A fluorescent tag could be attached, likely via the 2-amine or by replacing the 5-bromo group, without disrupting the binding to the target.
Such a probe would allow researchers to:
Visualize the subcellular localization of the target protein using fluorescence microscopy.
Quantify receptor or enzyme levels in different cell types or tissues.
Develop high-throughput screening assays to find other molecules that bind to the same target.
The development of quinazoline-based probes has already been successful for targets like α1-adrenergic receptors, demonstrating the feasibility of this approach. nih.gov
Future Directions in the Academic Study of Quinazoline Scaffolds in Modern Drug Discovery Efforts
The quinazoline scaffold is not a relic of past research; it remains a highly relevant and promising framework in modern drug discovery. nih.govnih.gov Future academic efforts are likely to focus on several key areas:
Diversity-Oriented Synthesis (DOS): Moving beyond simple analogue generation, DOS campaigns aim to create structurally diverse and complex molecules from a common starting material to explore a wider range of chemical space and identify novel biological activities. acs.org
Hybrid Molecules: The design of hybrid compounds that combine the quinazoline scaffold with other pharmacophores is a growing trend. rsc.org This strategy aims to create drugs that can hit multiple targets simultaneously, which may be more effective for complex diseases like cancer.
Computational and In Silico Methods: The use of computational modeling, virtual screening, and machine learning will continue to accelerate the discovery process. nih.gov These methods can help predict the activity of virtual compounds, prioritize synthetic targets, and elucidate mechanisms of action.
Compounds like this compound are valuable starting points for these future endeavors. They provide a validated, bioactive scaffold that can be elaborated upon using modern chemical and biological techniques to develop the next generation of therapeutics and chemical biology tools. researchgate.netnih.gov
Q & A
Q. What synthetic routes are recommended for preparing 5-Bromo-8-methoxyquinazolin-2-amine, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis of quinazoline derivatives typically involves cyclization of substituted anthranilic acid derivatives or coupling reactions. For brominated analogs like this compound, a palladium-catalyzed Suzuki-Miyaura coupling is effective. Key steps include:
- Step 1: Preparation of the quinazoline core via condensation of 2-aminobenzonitrile with appropriate reagents.
- Step 2: Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions.
- Step 3: Methoxy group introduction via nucleophilic substitution or alkoxylation.
Optimization Tips:
- Use anhydrous solvents (e.g., DMF) to minimize side reactions.
- Employ microwave-assisted synthesis (e.g., Biotage Initiator®) to reduce reaction time and improve yield .
- Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) ensures high purity.
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 85% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 150°C (MW) | 58-99% |
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments and confirms substitution patterns. For example, the methoxy group appears as a singlet (~δ 3.8-4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 0.0001 Da) .
- Liquid Chromatography-Mass Spectrometry (LCMS): Assesses purity (>95%) using trifluoroacetic acid-modified gradients .
- X-ray Crystallography (via SHELX): Resolves crystal structure and confirms stereochemistry. SHELXL refinement is ideal for small-molecule systems .
Advanced Research Questions
Q. How do substituent variations at the quinazoline core influence the biological activity of this compound analogs?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that:
- Bromine at position 5 enhances electrophilic reactivity, improving binding to kinase targets (e.g., CDC2-like kinases) .
- Methoxy at position 8 increases metabolic stability by reducing oxidative degradation .
- Substitutions at position 2 (e.g., benzyl groups) modulate selectivity for cancer-associated receptors .
Comparative SAR Table:
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 5 | Bromine → Chlorine | Reduced antimicrobial activity | |
| 8 | Methoxy → Hydroxyl | Increased solubility but decreased stability | |
| 2 | Amine → Benzylamine | Enhanced kinase inhibition (IC₅₀ < 1 µM) |
Q. What strategies are effective in analyzing molecular interactions between this compound and kinase targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to kinases like EGFR or CDK2.
- Molecular Docking Simulations (AutoDock/Vina): Predicts binding poses using crystallographic kinase structures (PDB IDs: 1M17, 2JDP) .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to optimize lead compounds .
- Kinase Profiling Assays: Screen against panels of 100+ kinases to identify off-target effects .
Q. How can conflicting bioactivity data from different assays be resolved when evaluating this compound?
Methodological Answer:
- Orthogonal Assays: Validate hits using complementary methods (e.g., fluorescence polarization + radiometric assays).
- Purity Verification: Re-analyze compound integrity via LCMS and NMR to rule out degradation .
- Dose-Response Curves: Ensure IC₅₀ values are consistent across multiple replicates.
- Control Experiments: Include known inhibitors (e.g., Staurosporine) to confirm assay validity .
Q. What computational methods aid in predicting the metabolic stability of this compound?
Methodological Answer:
- In Silico Metabolism Prediction (ADMET Predictor®): Simulates Phase I/II metabolism to identify labile sites (e.g., demethylation of the methoxy group) .
- Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) to predict oxidative susceptibility.
- CYP450 Inhibition Assays: Test against CYP3A4/2D6 isoforms using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
